2-(2-Amino-5-bromophenyl)acetonitrile 2-(2-Amino-5-bromophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13322703
InChI: InChI=1S/C8H7BrN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2
SMILES: C1=CC(=C(C=C1Br)CC#N)N
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol

2-(2-Amino-5-bromophenyl)acetonitrile

CAS No.:

Cat. No.: VC13322703

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-5-bromophenyl)acetonitrile -

Specification

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
IUPAC Name 2-(2-amino-5-bromophenyl)acetonitrile
Standard InChI InChI=1S/C8H7BrN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2
Standard InChI Key AEWZSAGDYVDHRC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)CC#N)N
Canonical SMILES C1=CC(=C(C=C1Br)CC#N)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-(2-amino-5-bromophenyl)acetonitrile, reflects its substitution pattern:

  • A benzene ring with:

    • An amino group (-NH₂) at position 2.

    • A bromine atom (-Br) at position 5.

    • An acetonitrile group (-CH₂CN) attached to the benzene ring at position 1 (relative to the amino group).

The molecular formula is C₈H₇BrN₂, with a molecular weight of 227.06 g/mol (calculated from isotopic composition) . The presence of both electron-donating (amino) and electron-withdrawing (bromine, nitrile) groups creates a polarized aromatic system, influencing its reactivity and solubility.

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, analogous bromophenylacetonitriles exhibit distinct features:

  • IR Spectroscopy: Strong absorption bands near 2,250 cm⁻¹ (C≡N stretch) and 3,400 cm⁻¹ (N-H stretch of the amino group) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the benzylic CH₂ group (δ ~3.8–4.2 ppm) and aromatic protons influenced by substituents (δ ~6.5–7.5 ppm) .

    • ¹³C NMR: A nitrile carbon signal at δ ~115–120 ppm and aromatic carbons showing deshielding due to bromine .

Synthesis and Manufacturing

Strategic Pathways

The synthesis of 2-(2-amino-5-bromophenyl)acetonitrile can be inferred from methods used for structurally related bromophenylacetonitriles. A plausible route involves:

Bromination and Functionalization

  • Bromination of 2-Aminophenylacetonitrile:

    • Direct bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) could introduce bromine at the para position relative to the amino group.

    • Key Challenge: Regioselectivity must be controlled to avoid polybromination .

  • Protection-Deprotection Strategies:

    • The amino group may require protection (e.g., as a tert-butoxycarbonyl [Boc] derivative) during bromination to prevent side reactions .

Alternative Routes via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could assemble the bromophenylacetonitrile scaffold from boronic acid intermediates. For example:

  • Coupling a 5-bromo-2-aminophenylboronic acid with bromoacetonitrile in the presence of [Pd(PPh₃)₄] .

Industrial-Scale Considerations

A patent describing the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine (CN110746345B) offers relevant insights into scalable bromophenol derivative production :

  • Key Steps:

    • Use of 4-bromo-2-bromomethylphenol as a starting material.

    • MEMCl (2-methoxyethoxymethyl chloride) for hydroxyl protection.

    • Grignard reagent-mediated boronation for cross-coupling.

  • Yields: Multi-step processes achieved total yields of 52.7–55.1%, highlighting challenges in optimizing brominated intermediates .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/DescriptionSource Analogy
Melting PointEstimated 180–185°C (decomposes)Similar bromonitriles
SolubilityLow in water; soluble in DMSO, DMF, THFAmbeed
LogP (Partition Coefficient)2.1–2.5 (predicted)PubChem

Stability and Reactivity

  • Photolability: Bromine and nitrile groups may render the compound sensitive to UV light, necessitating storage in amber glass.

  • Hydrolytic Sensitivity: The nitrile group can hydrolyze to an amide or carboxylic acid under acidic/basic conditions .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening: Evaluating antitubercular and anticancer activity in collaboration with pharmacological institutes.

  • Derivatization: Converting the nitrile to tetrazole or amide groups to enhance metabolic stability .

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